CID 71308430
Description
Structure
3D Structure of Parent
Properties
InChI |
InChI=1S/C19H30O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h12-16H,3-11H2,1-2H3,(H,21,22,23);/t12-,13-,14-,15-,16-,18-,19-;/m0./s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQFEPBTTJDSMK-RAINVEOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)OS(=O)(=O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745499 | |
| Record name | PUBCHEM_71308430 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22229-22-7 | |
| Record name | PUBCHEM_71308430 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Cid 71308430
Established Synthetic Pathways for CID 71308430
Classical Total Synthesis Approaches
The initial total synthesis of Remdesivir, developed by Gilead Sciences, established a foundational route that later syntheses sought to improve. organic-chemistry.orgnih.gov A primary challenge in the early synthesis was the low yield of the crucial C-glycosylation step, which couples the nucleobase and the ribose sugar. acs.orgnih.gov
The first-generation synthesis began with a commercially available tribenzyl-protected ribolactone. organic-chemistry.org The key C-C bond formation was achieved by coupling this lactone with a lithiated derivative of the 7-bromopyrrolo[2,1-f] nih.govamt.ukchemistryviews.orgtriazin-4-amine base, which produced the desired C-glycoside in a modest 25% yield. acs.org Subsequent steps involved cyanation at the 1'-position, deprotection of the benzyl (B1604629) groups using boron trichloride, and finally, coupling with the phosphoramidate (B1195095) side chain. organic-chemistry.orgnih.gov A significant drawback of this route was the final coupling step, which produced a nearly 1:1 mixture of two diastereomers at the phosphorus center (Sp and Rp). These isomers required separation by preparative high-performance liquid chromatography (HPLC), a process not ideal for large-scale production. nih.govorganic-chemistry.org
Later improvements to this classical approach focused on enhancing the yield of the C-glycosylation and achieving better stereocontrol. One modification involved using a disilane (B73854) reagent and sodium hydride, which increased the yield of the coupling reaction to 60% on a gram scale. acs.org Another approach developed a diastereoselective synthesis that circumvented the need for chiral chromatography. whiterose.ac.uknih.gov This second-generation synthesis utilized a p-nitrophenolate phosphoramidate precursor which could be resolved into a single Sp isomer through crystallization. organic-chemistry.org Coupling this stereopure fragment with the protected nucleoside, in the presence of magnesium chloride, proceeded with an inversion of stereochemistry at the phosphorus center to yield Remdesivir (the Sp isomer) exclusively. organic-chemistry.org
Convergent and Divergent Synthetic Strategies
Synthetic strategies for Remdesivir are largely convergent, involving the separate preparation of key fragments followed by their assembly. The principal fragments are the ribose derivative, the nucleobase, and the phosphoramidate side chain. acs.org
Divergent strategies have also been developed to access the core nucleoside intermediate, GS-441524. One innovative approach enables the direct and completely regio- and stereoselective addition of the nucleobase to unprotected D-ribose. nih.govmpg.desemanticscholar.org This method avoids the pre-installation of protecting groups on the sugar. The reaction proceeds through silylium (B1239981) catalysis, where the dynamic mixture of D-ribose isomers converges to form a single linear product. nih.govmpg.de The anomeric configuration of the resulting C-nucleoside can be controlled to produce either the α- or β-anomer by using either kinetic control or a thermodynamically driven epimerization. nih.govmpg.de This streamlined process produces the Remdesivir precursor GS-441524 in just three steps requiring purification, with a total yield of 15–18% from D-ribose. nih.gov
Advanced Synthetic Innovations for this compound and Analogues
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic strategies have been instrumental in addressing the challenge of stereocontrol at the phosphorus center of Remdesivir. While the developed Sp-isomer of Remdesivir is effective, the Rp-isomer is also active and may have a different tissue distribution. conicet.gov.ar The synthesis of the pure Rp-diastereomer was initially difficult. nih.gov
To overcome this, a novel chemoenzymatic strategy was developed that utilizes a stereoselective variant of the phosphotriesterase from Pseudomonas diminuta (In1W-PTE). nih.govacs.orgacs.org This enzyme selectively hydrolyzes one diastereomer of a racemic phosphoramidate precursor. conicet.gov.ar This enzymatic resolution allows for the facile isolation of the pure (RP)-diastereomer of the chiral precursor, which can then be used in the chemical synthesis of (RP)-Remdesivir. nih.govacs.org The process provides the desired precursor with an excellent enantiomeric excess (>95%) and in high yield (97%). acs.org
While enzymatic methods have been successful for resolving the phosphoramidate, their application to other parts of the synthesis, such as the C-glycosylation step, is more challenging. Natural glycosyltransferases and phosphorylases are generally incapable of coupling the non-natural cyano-substituted nucleobase to the ribose sugar, which would necessitate significant protein engineering to achieve. rsc.org
Flow Chemistry and Continuous Synthesis Techniques
Flow chemistry and continuous manufacturing have emerged as powerful tools for improving the synthesis of Remdesivir, particularly for steps that are hazardous or difficult to control in traditional batch reactors. acs.org The cyanation step to install the 1'-cyano group is a prime example. In batch mode, this reaction requires cryogenic temperatures (-78 °C) to achieve the necessary stereoselectivity and involves trimethylsilyl (B98337) cyanide, which can generate highly toxic hydrogen cyanide gas. chemistryviews.orgacs.org
To mitigate these issues, a continuous flow process for the cyanation was developed. chemistryviews.orgacs.org This approach allows for precise control over reaction parameters and minimizes the volume of hazardous reagents present at any given time, significantly improving safety. chemistryviews.orgwjarr.com The flow process can be operated at a more practical temperature of –30 °C and provides improved diastereoselectivity and higher yields compared to the batch process. nih.govchemistryviews.org One reported flow process afforded the cyanated product in 78% yield and 99.9% purity, which was superior to a comparable batch process (71% yield, 99.2% purity). nih.gov This technology enabled the safe, large-scale production of kilograms of the key intermediate required for clinical trials. chemistryviews.org
Further advancements have led to the development of a fully continuous-flow synthesis of the nucleobase unit of Remdesivir. amt.uk Starting from the inexpensive material pyrrole, a five-step continuous process was established. A key N-amination reaction, which took 5 hours under batch conditions, was achieved with a 97% yield in just a 6-minute residence time in a Coflore Agitated Cell Reactor (ACR). amt.uk
| Parameter | Batch Process | Continuous Flow Process | Reference |
|---|---|---|---|
| Temperature | -78 °C | -30 °C | chemistryviews.orgacs.org |
| Yield | 71% | 78% - 84% | nih.govchemistryviews.orgchemrxiv.org |
| Purity | 99.2% | 99.8% - 99.9% | nih.govchemistryviews.org |
| Safety | Risk of HCN liberation | Reduced risk, small reagent volumes | chemistryviews.org |
Green Chemistry Principles in this compound Synthesis
The synthesis of pharmaceuticals like Remdesivir often involves multi-step processes that can generate significant waste. Applying green chemistry principles aims to reduce the environmental impact by designing more sustainable synthetic routes. wjarr.comub.edu For Remdesivir, this has involved efforts to use fewer and less toxic reagents, reduce solvent use, and improve reaction efficiency. whiterose.ac.uknih.govwjarr.com
The adoption of flow chemistry is a key example of a greener approach, as it enhances safety, improves energy efficiency by operating at higher temperatures, and can lead to higher yields and purity, thus reducing waste. wjarr.com Innovations in the synthesis have also focused on developing chromatography-free purification methods, which significantly cuts down on the large volumes of solvent waste associated with industrial-scale chromatography. researchgate.net
Researchers have also identified drawbacks in the synthesis of key intermediates, such as the use of hazardous reagents, poor yields, and the production of large amounts of wastewater, highlighting the need for more eco-friendly routes. whiterose.ac.uk The development of catalytic methods, such as the use of a manganese catalyst for a selective C-H oxidation in a divergent synthesis, represents a step towards higher efficiency and atom economy. nih.gov These ongoing efforts reflect a broader trend in pharmaceutical manufacturing to integrate sustainability into the core of process development. wjarr.comub.edu
Design and Synthesis of Chemically Modified this compound Analogues
The development of analogues of a lead compound like this compound is a critical step in the drug discovery process. This process aims to improve potency, selectivity, and pharmacokinetic properties, while reducing potential off-target effects. The design and synthesis of these modified versions can be broadly categorized into structure-guided design and library synthesis approaches.
Structure-Guided Design of Analogues
Structure-guided drug design is a powerful strategy that relies on the three-dimensional structural information of the biological target, typically a protein or nucleic acid, in complex with a ligand. Although the specific target of this compound is not publicly disclosed, we can infer the general workflow. This process would begin with the determination of the high-resolution structure of the target-ligand complex using techniques such as X-ray crystallography or cryo-electron microscopy.
This structural information provides invaluable insights into the key interactions between the compound and its binding site. Medicinal chemists can then rationally design modifications to the lead structure to enhance these interactions. For instance, if a specific hydrogen bond is identified as crucial for binding, analogues can be synthesized with modified functional groups to optimize this interaction. Similarly, if a part of the molecule is exposed to the solvent, it can be modified to improve solubility or other drug-like properties.
A common strategy in structure-guided design involves the modification of different parts of the lead molecule, often referred to as "rings" or "moieties" in heterocyclic compounds. For example, in the development of some kinase inhibitors, changing a pyridine (B92270) ring to a quinoline (B57606) was found to increase binding affinity and reduce inhibition of metabolic enzymes like CYP3A4. nih.gov Furthermore, the strategic placement of substituents, such as chlorine atoms on an aniline (B41778) ring, has been shown to significantly enhance binding affinity and transcriptional activation of nuclear receptors. nih.gov
The following table illustrates a hypothetical structure-activity relationship (SAR) study for a lead compound, demonstrating how systematic modifications can influence biological activity.
| Compound ID | Modification | Binding Affinity (nM) | In Vitro Potency (IC50, µM) |
| Lead Compound | - | 100 | 1.2 |
| Analogue 1 | R1 = -CH3 | 50 | 0.8 |
| Analogue 2 | R1 = -Cl | 25 | 0.5 |
| Analogue 3 | R2 = -OH | 150 | 2.5 |
| Analogue 4 | R2 = -OCH3 | 120 | 2.1 |
Library Synthesis and Combinatorial Approaches
In parallel or as an alternative to rational design, library synthesis and combinatorial chemistry offer a high-throughput approach to explore a vast chemical space around a lead scaffold. This involves the systematic and repetitive covalent connection of a set of different "building blocks" to form a large collection, or library, of structurally related compounds.
These libraries can be synthesized using either solid-phase or solution-phase techniques. In solid-phase synthesis, the initial building block is attached to a solid support, such as a resin, and subsequent reagents are added in a stepwise manner. This method simplifies purification as excess reagents and byproducts can be washed away.
A key aspect of library synthesis is the use of diverse and readily available building blocks. For example, a library of amides could be generated by reacting a set of carboxylic acids with a set of amines. Similarly, various heterocyclic cores can be functionalized with a wide array of substituents to generate a library of analogues.
The resulting library of compounds is then screened against the biological target to identify "hits" with improved or novel activity. This approach is particularly useful in the early stages of drug discovery when the structure-activity relationship is not well understood.
For instance, the synthesis of a library of cyanopyridone analogues was undertaken to explore their potential as anti-tuberculosis agents. nih.gov This involved the functionalization of a core structure with various substituted phenoxy- or benzyloxyaryl groups through methods like Chan-Lam coupling or alkylation under basic conditions. nih.gov The screening of this library led to the identification of an analogue with a tenfold increase in antitubercular activity compared to the initial lead compound. nih.gov
The table below provides a conceptual example of a combinatorial library design.
| Scaffold | Building Block A (R1) | Building Block B (R2) | Number of Analogues |
| Core Structure | A1, A2, A3, A4, A5 | B1, B2, B3, B4, B5 | 25 |
This combinatorial approach allows for the rapid generation of a large number of diverse molecules, significantly increasing the chances of discovering compounds with desired biological profiles.
Molecular Mechanism of Action Elucidation of Cid 71308430
Investigations into Molecular Recognition and Binding Events
The initial steps in the mechanism of action of any bioactive compound involve its recognition by and binding to a biological target. For CID 71308430, these events have been characterized through various analyses.
This compound has been identified as a potent and highly selective inhibitor of Cathepsin C (CatC), a lysosomal cysteine protease. opnme.comopnme.com The interaction between this compound and CatC is characterized by a reversible covalent bond formation. researchgate.net The nitrile group within the structure of this compound acts as an electrophilic "warhead" that reacts with the active site cysteine residue of CatC, forming a thioimidate adduct. nih.gov
While the specific X-ray crystal structure of this compound in complex with Cathepsin C is available from Boehringer Ingelheim upon request, it is not publicly deposited in the Protein Data Bank (PDB). opnme.comopnme.com However, the binding mode can be inferred from the crystal structures of other nitrile-based inhibitors complexed with Cathepsin C, such as that of AZDB5248 (PDB ID: 4CDE) and an IcatCXPZ-01 analog (PDB ID: 6IC6). oaepublish.com In these structures, the inhibitor is positioned within the active site cleft of the enzyme. The binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues. For nitrile-based inhibitors, the interaction with the catalytic cysteine residue is a key feature of their binding mode. researchgate.net Molecular docking studies of other inhibitors with Cathepsin C have shown interactions with key residues such as Cys234 and Asp1. nih.gov
Detailed kinetic and thermodynamic binding studies for this compound with Cathepsin C are not extensively available in the public domain. However, the study of a similar novel Cathepsin C inhibitor, BI 1291583, provides insight into the binding kinetics typical for this class of compounds. boehringer-ingelheim.comnih.gov For BI 1291583, surface plasmon resonance was used to determine the binding kinetics to human Cathepsin C. boehringer-ingelheim.comnih.gov This compound was found to bind in a covalent, reversible manner. nih.gov
The kinetic parameters for the binding of BI 1291583 to human Cathepsin C at pH 4.5 are summarized in the table below. boehringer-ingelheim.com
| Kinetic Parameter | Value |
| Association Rate Constant (k_on) | 6.36 x 10^6 M⁻¹s⁻¹ |
| Dissociation Rate Constant (k_off) | 2.29 x 10⁻³ s⁻¹ |
| Equilibrium Dissociation Constant (K_D) | 0.43 nM |
| Residence Time (1/k_off) | 5.19 minutes |
This data is for the related compound BI 1291583 and is presented as a representative example of the binding kinetics of a reversible covalent inhibitor to Cathepsin C.
Enzymatic Modulation and Mechanistic Inhibition/Activation by this compound
This compound functions as a highly potent and selective inhibitor of the enzymatic activity of Cathepsin C. opnme.comopnme.com It blocks human Cathepsin C in vitro with a half-maximal inhibitory concentration (IC50) of 1.8 nM. opnme.com In cellular assays using the human U937 cell line, this compound fully inhibits the production of active neutrophil elastase with an IC50 of 5.4 nM. opnme.com The inhibitory activity is also observed in other species, with IC50 values of 0.6 nM for mouse CatC and 2.6 nM for rat CatC. nih.gov
The selectivity of this compound for Cathepsin C is a key feature of its molecular action. It exhibits over 1,500-fold selectivity against related proteases such as Cathepsin B, F, H, K, L, and S. opnme.com Furthermore, it shows no significant activity against a panel of 34 other unrelated proteases at concentrations up to 10 µM. opnme.com
The table below summarizes the in vitro inhibitory potency of this compound.
| Target | Species | Assay Type | IC50 |
| Cathepsin C | Human | Biochemical | 1.8 nM |
| Cathepsin C | Mouse | Biochemical | 0.6 nM |
| Cathepsin C | Rat | Biochemical | 2.6 nM |
| Neutrophil Elastase Production | Human | Cellular (U937) | 5.4 nM |
Interrogation of Biochemical Pathways Influenced by this compound
The inhibitory action of this compound on Cathepsin C leads to significant downstream effects on specific biochemical pathways, primarily those involved in inflammation.
Cathepsin C plays a crucial role in the activation of neutrophil serine proteases (NSPs) during the maturation of neutrophils in the bone marrow. opnme.comopnme.com These proteases, which include neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3), are synthesized as inactive zymogens and require proteolytic cleavage by Cathepsin C to become active. opnme.comopnme.com By inhibiting Cathepsin C, this compound effectively blocks this activation step. opnme.com
In vivo studies in mice have demonstrated that oral administration of this compound leads to a dose-dependent reduction in the activity of these proteases in peripheral neutrophils. opnme.com A study showed that treatment with 0.5 mg/kg of this compound resulted in a significant reduction in the activity of key neutrophil serine proteases. opnme.com
The following table details the reduction in neutrophil serine protease activity in mice treated with this compound. opnme.com
| Enzyme | Dose | % Reduction vs LPS Control |
| Neutrophil Elastase (NE) | 0.5 mg/kg | 91% |
| Proteinase 3 (PR3) | 0.5 mg/kg | 97% |
| Cathepsin G (CatG) | 0.5 mg/kg | 100% |
This demonstrates a significant perturbation of the metabolic pathway responsible for the maturation and activation of these key inflammatory enzymes.
The neutrophil serine proteases activated by Cathepsin C are key mediators of inflammatory signaling cascades. opnme.comopnme.com Uncontrolled activity of these proteases can lead to tissue damage and is implicated in various inflammatory diseases. opnme.com By preventing the activation of these proteases, this compound interrupts these downstream signaling pathways.
The reduction in active neutrophil elastase, proteinase 3, and cathepsin G limits their ability to degrade extracellular matrix components, process cytokines and chemokines, and activate cell surface receptors that propagate inflammatory signals. Therefore, the primary mechanism of this compound in regulating signaling cascades is the upstream inhibition of the central activator, Cathepsin C, leading to a broad dampening of neutrophil-mediated inflammatory responses. opnme.comnih.gov
Based on a comprehensive search of publicly available scientific literature, there is no information available for a chemical compound with the identifier "this compound." Consequently, it is not possible to provide an article on its molecular mechanism of action or its cellular and subcellular effects.
It is possible that "this compound" is an incorrect identifier, a compound from a private or proprietary database that is not publicly disclosed, or a very new substance that has not yet been described in published research. Without accessible data, a detailed and scientifically accurate article adhering to the requested outline cannot be generated.
Unable to Generate Article: Chemical Compound "this compound" Not Found in Public Databases
An extensive search for the chemical compound identified as "this compound" has yielded no results in publicly available chemical and scientific databases. As a result, it is not possible to generate the requested article on its "Biological Target Identification and Validation Strategies."
The detailed outline provided, which includes sections on probe-based chemical proteomics, label-free and non-probe approaches, and genetic and functional genomics, requires specific research findings and data that are non-existent for a compound that cannot be identified. Methodologies such as Activity-Based Protein Profiling (ABPP), Thermal Proteome Profiling (TPP), and SILAC-based quantitative proteomics are all contingent on having the specific compound to study its interactions with biological systems.
Without any information on the chemical structure, properties, or any associated research of "this compound," the creation of a scientifically accurate and informative article as per the user's request is unachievable. It is possible that "this compound" is an incorrect or outdated identifier, or it may refer to a proprietary compound not listed in public-domain resources.
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Biological Target Identification and Validation Strategies for Cid 71308430
Genetic and Functional Genomics Approaches to Target Validation
CRISPR-Cas9 Screening for Target Validation
CRISPR-Cas9 gene-editing technology serves as a powerful tool for systematically identifying and validating drug targets. oncodesign-services.comresearchgate.net This approach can be used to create targeted gene knockouts or to modulate gene expression, allowing researchers to assess the impact of these changes on drug sensitivity. biocompare.com In a typical genome-wide screen, a library of single-guide RNAs (sgRNAs) is introduced into a population of cells, with each sgRNA designed to target a specific gene. revvity.com By treating these cells with the compound of interest, scientists can identify which gene knockouts lead to altered phenotypes, such as drug resistance or hypersensitivity. biocompare.com
While specific genome-wide CRISPR-Cas9 screens to initially identify the ATP synthase subunit E (atpE) as the primary target of CID 71308430 are not prominently documented in publicly available literature, the technology is instrumental in studying resistance mechanisms. For instance, CRISPR-Cas9 can be employed to systematically knock out genes in Mycobacterium tuberculosis (Mtb) to identify which genetic alterations confer resistance to Bedaquiline. This helps to validate not only the on-target activity but also to uncover off-target resistance pathways, such as those involving efflux pumps. revvity.combiocompare.com Such screens provide a robust method for confirming the functional relationship between a target and the compound's therapeutic effect. oncodesign-services.combiocompare.com
RNA Interference (RNAi) and Overexpression Studies
RNA interference (RNAi) is another key technique for target validation, functioning by silencing gene expression at the mRNA level. researchgate.netresearchgate.net By introducing small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs) that are complementary to the mRNA of a putative target gene, researchers can effectively "knock down" the expression of that gene and observe the resulting phenotype. researchgate.net If silencing a specific gene results in resistance to this compound, it provides strong evidence that the gene's protein product is the drug's target or is a critical component of the pathway affected by the drug.
Conversely, overexpression studies involve increasing the production of a specific protein to determine its effect on drug activity. For example, overexpressing the known target of Bedaquiline, ATP synthase, could potentially lead to increased resistance if the drug's concentration is insufficient to inhibit the higher quantity of the target protein. nih.gov Similarly, overexpressing proteins involved in efflux pump systems can be used to validate their role in conferring resistance to Bedaquiline by actively transporting the drug out of the bacterial cell. nih.gov While the foundational target validation for Bedaquiline predates the widespread use of these specific techniques for this compound, they remain vital tools in the ongoing investigation of its detailed mechanism of action and resistance pathways. researchportal.beqiagenbioinformatics.com
Computational Target Prediction and Network Analysis
Computational methods are indispensable for predicting potential drug-target interactions, understanding resistance mechanisms, and analyzing the complex biological networks affected by a drug.
Ligand-Based and Structure-Based Computational Predictions
Computational drug design encompasses both ligand-based and structure-based approaches. nih.gov Ligand-based methods utilize the information of molecules known to bind to a target to predict the activity of new compounds. biorxiv.org Structure-based methods, on the other hand, rely on the three-dimensional structure of the target protein to design or screen for molecules that can bind to it effectively.
For this compound, these computational strategies are particularly valuable for predicting how mutations in target proteins affect drug binding. Researchers have used sequence- and structure-based features to create models that can predict Bedaquiline resistance resulting from variants in the MmpR transcriptional repressor (encoded by Rv0678). These models analyze factors like the evolutionary conservation of amino acid residues and structural changes in the protein to classify variants as resistance-conferring or susceptible. While the performance of these models is still being refined for clinical use, they demonstrate the feasibility of using structural and sequence data to understand and predict drug resistance.
Table 1: Computational Approaches for this compound Target Analysis
| Computational Method | Application for this compound | Key Findings |
| Sequence-Based Analysis | Predicting resistance based on mutations in Rv0678. | Evolutionary conservation of residues is a key predictor of resistance. |
| Structure-Based Modeling | Analyzing the impact of missense variants on the MmpR repressor protein. | Structural features of MmpR variants can help predict the Bedaquiline phenotype. |
| Random Forest Classifier | Integrating sequence and structural features to classify resistance. | Achieved a Receiver Operating Characteristic Area Under the Curve (ROC AUC) of 0.766 in predicting resistance from Rv0678 variants. |
Transcriptomic Profiling and Gene Module Analysis for Target Inference
Transcriptomic profiling, which involves analyzing the complete set of RNA transcripts in a cell, offers a snapshot of the cellular response to a drug. By comparing the gene expression profiles of Mtb treated with Bedaquiline to untreated bacteria, researchers can identify which genes and pathways are significantly altered.
One such study performed an integrated bioinformatics analysis on Mtb exposed to Bedaquiline and identified several key hub genes whose expression was significantly affected. These included genes directly related to the drug's known target, such as atpE, atpF, and atpB, which are all components of the ATP synthase complex. Additionally, genes involved in DNA replication like dnaA, dnaB, and dnaE1 were also identified as significant, suggesting broader downstream effects of ATP depletion on cellular processes. This type of analysis helps to build a network of gene interactions and identify modules of co-expressed genes that are functionally related, providing deeper insight into the drug's mechanism of action.
Table 2: Hub Genes Identified from Transcriptomic Profiling of Mtb Response to Bedaquiline
| Hub Gene | Gene Function | Significance in Bedaquiline Response |
| atpE | ATP synthase subunit c | Primary target of Bedaquiline; its inhibition is lethal to the bacterium. |
| atpF | ATP synthase subunit b | Component of the F0 subunit of ATP synthase, which is disrupted by Bedaquiline. |
| atpB | ATP synthase subunit a | Component of the F0 subunit of ATP synthase. |
| dnaA | Chromosomal replication initiator protein | Upregulation suggests impacts on DNA replication, possibly due to cellular stress from ATP depletion. |
| dnaB | Replicative DNA helicase | Involved in DNA replication; differential expression indicates a cellular response to the drug's effects. |
| dnaE1 | DNA polymerase III subunit alpha | Essential for DNA replication; its altered expression points to the downstream consequences of Bedaquiline's action. |
Integrated Omics Data for Target Discovery
The integration of multiple "omics" datasets—such as genomics, transcriptomics, and proteomics—provides a holistic view of a drug's impact on a biological system. This systems-biology approach is more powerful than analyzing a single data type in isolation, as it allows for the cross-validation of findings and the construction of more comprehensive biological models.
In the context of this compound, multi-omics integration is being explored to bridge the genotype-phenotype gap in drug resistance. A key challenge with Bedaquiline is that many resistance mutations occur in the Rv0678 gene, which regulates an efflux pump, rather than the drug's primary target, atpE. An integrated approach aims to link genomic mutations in Rv0678 with their corresponding changes in gene transcription (transcriptomics) to accurately predict the level of phenotypic drug resistance. By combining whole-genome sequencing data with RNA sequencing, researchers can build more accurate models to forecast how a specific mutation will affect the drug's efficacy, paving the way for more personalized treatment strategies for drug-resistant tuberculosis.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations of Cid 71308430
Systematic Modification and Functional Characterization of CID 71308430 Analogues
The structure of Gefitinib has been systematically modified at several positions to explore the SAR and develop analogues with improved properties, such as enhanced potency, altered selectivity, or activity against resistant mutations. Key areas of modification include the quinazoline (B50416) core, the 4-anilino moiety, and the C-6 and C-7 substituents.
Research has shown that the C-4, C-6, and C-7 positions on the quinazoline ring are the most suitable sites for modification when designing new tyrosine kinase inhibitors. researchgate.net A crucial modification involves the solvent-accessible region at the C-6 and C-7 positions. In one study, the 6-propylmorpholino group was identified as the weakest binding part of the molecule and was modified with a terminal carboxyl group to allow for conjugation to nanoparticles, demonstrating this position's tolerance for significant structural changes. nih.govfrontiersin.org
In another extensive study, two series of Gefitinib analogues were synthesized to probe the importance of the C-6 and C-7 substituents and the aniline (B41778) ring. nih.gov In Series A, the standard Gefitinib arrangement was altered by placing the secondary amino-substituted propoxy side chain at position 6 and the methoxy (B1213986) group at position 7. nih.gov In Series B, the arrangement was kept the same as Gefitinib (methoxy at C-7, propoxy at C-6), but the 3-chloro-4-fluoroaniline (B193440) ring was replaced with a benzothiophene (B83047) ring in both series. nih.gov Functional characterization revealed that while replacing the benzene (B151609) ring with benzothiophene increased general cytotoxicity, it unexpectedly decreased direct EGFR inhibitory activity. nih.gov However, several Series B compounds showed potent pan-Receptor Tyrosine Kinase (RTK) inhibition and were more effective at inducing apoptosis than the parent Gefitinib. nih.gov
Further modifications involved introducing a 1,2,3-triazole ring to the structure via click chemistry. mdpi.com These derivatives showed excellent antitumor activity against wild-type EGFR lung cancer cell lines, with some compounds demonstrating a selective effect on tumor cells over normal hepatic cells. mdpi.com
The following data tables summarize the findings from these analogue studies.
Interactive Data Table 1: Activity of Benzothiophene Analogues of Gefitinib nih.gov
| Compound | Modifications | A549 IC₅₀ (µM) | PC3 IC₅₀ (µM) | EGFR Inhibition (%) at 10µM | HER-2 Inhibition (%) at 10µM |
|---|---|---|---|---|---|
| Gefitinib | Parent Compound | 12.31 | 15.34 | 97.43 | 55.48 |
| 15 | Benzothiophene ring; N,N-dimethylamino propoxy at C-7 | 1.831 | 4.881 | 60.14 | 82.81 |
| 17 | Benzothiophene ring; N,N-diethylamino propoxy at C-7 | 2.147 | 2.892 | 26.28 | 67.88 |
Interactive Data Table 2: Cytotoxicity of 1,2,3-Triazole Derivatives of Gefitinib mdpi.com
| Compound | Modifications | NCI-H1299 IC₅₀ (µM) | A549 IC₅₀ (µM) | NCI-H1437 IC₅₀ (µM) |
|---|---|---|---|---|
| Gefitinib | Parent Compound | 10.33 | 11.23 | 9.45 |
| 4b | 1,2,3-triazole linker to a 4-fluorobenzyl group | 4.42 | 3.94 | 1.56 |
| 4c | 1,2,3-triazole linker to a 2,4-difluorobenzyl group | 4.98 | 4.01 | 3.24 |
Elucidation of Key Pharmacophores and Structural Determinants for Activity
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For Gefitinib and its analogues, the key pharmacophore interacts with the ATP-binding pocket of the EGFR kinase domain. drugbank.commdpi.com
The critical pharmacophoric features are:
The Quinazoline Scaffold: This heterocyclic core acts as the foundational scaffold. The nitrogen atom at position 1 (N1) is a crucial hydrogen bond donor, forming a hydrogen bond with the backbone NH of the methionine residue at position 793 (Met793) in the hinge region of the EGFR kinase domain. mdpi.com The N3 atom can also participate in a hydrogen bond with a conserved water molecule, which in turn interacts with Thr854. mdpi.com
The 4-Anilino Group: The substituted aniline ring (3-chloro-4-fluorophenyl) slots into a hydrophobic pocket within the active site. The specific substitutions are critical for affinity and selectivity.
The C-6 Morpholinopropoxy Group: This solubilizing side chain extends out towards the solvent-exposed region of the ATP binding cleft, contributing to the compound's pharmacokinetic properties.
Pharmacophore models generated from computational studies typically represent these features as a combination of hydrogen bond acceptors, aromatic rings, and hydrophobic centers. researchgate.netsemanticscholar.org These models confirm that a ligand must possess these specific features in the correct spatial orientation to bind effectively to the EGFR active site. tandfonline.com
Computational SAR and SMR Modeling
Computational modeling is an indispensable tool for investigating the SAR and SMR of kinase inhibitors like Gefitinib. These methods provide insights into binding mechanisms at an atomic level and help rationalize experimental findings.
Molecular Docking: Docking simulations are widely used to predict the binding pose of Gefitinib and its analogues within the EGFR ATP-binding site. eurekaselect.comnih.gov These studies consistently show the quinazoline N1 atom forming the key hydrogen bond with Met793 in the hinge region. mdpi.com Computational screening of analogue libraries using docking can identify new compounds with potentially higher binding affinities than the parent drug. nih.govunar.ac.id Studies have identified additional key residues, such as Ser720, Arg841, and Trp880, that are involved in pi-stacking and π-cation interactions, contributing to the stability of the protein-ligand complex. tandfonline.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations are performed to assess the stability of the predicted ligand-protein complexes over time. eurekaselect.com By simulating the movements of the atoms, researchers can confirm that the key interactions identified in docking studies, such as the hinge-binding hydrogen bond, are maintained, providing confidence in the proposed binding mode. eurekaselect.complos.org
3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models. unar.ac.id These models correlate the 3D steric, electrostatic, and hydrophobic fields of a series of analogues with their experimentally determined biological activities. unar.ac.id The resulting contour maps visually represent regions where modifications would likely increase or decrease potency, thereby guiding the rational design of new, more active compounds. unar.ac.id
These computational approaches, from docking and pharmacophore analysis to MD and QSAR, create a powerful workflow to identify, evaluate, and optimize novel inhibitors based on the Gefitinib scaffold. nih.gov
Advanced Analytical and Biophysical Characterization in Cid 71308430 Research
Spectroscopic Techniques for Molecular Interaction Analysis
Spectroscopy is pivotal in elucidating the structural and dynamic aspects of Remdesivir's interactions with its molecular targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular interactions at an atomic level. Saturation Transfer Difference (STD)-NMR spectroscopy, in particular, has been employed to screen and identify interactions between small molecules and large protein targets. In studies aimed at identifying inhibitors for the SARS-CoV-2 Main Protease (Mpro), a library of FDA-approved drugs, including Remdesivir, was evaluated. nih.gov STD-NMR experiments can identify binding compounds by observing the transfer of saturation from the protein to the ligand, with ten interacting drugs being identified in one such study. nih.gov This method allows for the rapid screening of compounds and confirmation of their binding to the target protein, providing a basis for further investigation into their inhibitory potential. nih.gov
Mass Spectrometry-Based Characterization (e.g., HDX-MS, Native MS)
Mass spectrometry (MS) offers versatile platforms for characterizing drugs and their interactions. Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are used for the identification and quantification of Remdesivir and its degradation products. sigmaaldrich.comrsc.org For instance, a UPLC/ESI-Q-TOF-MS/MS method was developed to elucidate the structures of nine degradation products of Remdesivir under various stress conditions. rsc.org
Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) is a powerful tool for studying protein dynamics and conformational changes upon ligand binding. rapidnovor.com It measures the rate of exchange of backbone amide hydrogens with deuterium in the solvent, which provides insights into the solvent accessibility and flexibility of different protein regions. rapidnovor.comnih.gov By comparing the deuterium uptake of a protein in its free and ligand-bound states, HDX-MS can map binding interfaces and allosteric effects. This technique is particularly valuable for characterizing interactions under near-native conditions and can be used to map both linear and conformational epitopes for antibody-antigen interactions. rapidnovor.comnih.gov While specific HDX-MS studies detailing Remdesivir's interaction with RdRp were not found in the provided search results, the technique is highly applicable for such investigations. Molecular dynamics simulations have complemented experimental approaches by showing that electrostatic interactions are dominant in stabilizing the RdRp-Remdesivir complex, while van der Waals forces are more critical for its interaction with the main protease (Mpro). acs.org
Fluorescence Spectroscopy and Anisotropy
Fluorescence spectroscopy is a sensitive technique used to study molecular binding and conformational changes. Remdesivir itself exhibits fluorescence, with maximum excitation and emission wavelengths recorded in methanol (B129727) at 245 nm and 402 nm, respectively. nih.gov
Fluorescence anisotropy is a specific application that measures the rotational mobility of a fluorophore. horiba.comedinst.com When a small fluorescently labeled ligand binds to a larger protein, its rotational motion is restricted, leading to an increase in fluorescence anisotropy. edinst.com This change can be used to quantify binding affinity and stoichiometry. edinst.combiorxiv.org While direct fluorescence anisotropy studies quantifying Remdesivir's binding were not detailed in the search results, fluorescence-based assays are a common method for evaluating the inhibitory effects of compounds on protein-RNA interactions. biorxiv.org For example, a fluorescence intensity-based assay was used to evaluate the IC50 values of potential inhibitors of the SARS-CoV-2 nucleocapsid protein's interaction with RNA. biorxiv.org This approach is highly adaptable for high-throughput screening of potential antiviral compounds.
Biophysical Methods for Binding and Conformational Studies
Biophysical methods provide quantitative data on the thermodynamics and kinetics of molecular interactions, which are essential for drug development.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a gold-standard technique for the thermodynamic characterization of biomolecular interactions. malvernpanalytical.com It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment. malvernpanalytical.com
ITC has been utilized to study the interactions of Remdesivir. For example, experiments were conducted to explore the thermodynamic profile of Remdesivir's interaction with cyclodextrins like Captisol, revealing a strong complex formation with a high association constant. ijpsjournal.comijpsjournal.com In another study, ITC was used to evaluate the binding affinities of twelve promising molecules targeting the N-terminal domain (NTD) of the SARS-CoV-2 nucleocapsid protein. biorxiv.org This technique provides a complete thermodynamic profile, offering deep insights into the driving forces behind the molecular interaction. malvernpanalytical.com
| Parameter | Description | Typical Application in CID 71308430 Research |
| Binding Affinity (K D) | The dissociation constant, a measure of binding strength. | Quantifying the binding strength of Remdesivir or its metabolites to the RdRp target. malvernpanalytical.com |
| Stoichiometry (n) | The ratio of ligand to protein in the complex. | Determining the number of Remdesivir molecules that bind to each RdRp molecule. malvernpanalytical.com |
| Enthalpy (ΔH) | The heat change upon binding. | Understanding the contribution of hydrogen bonds and van der Waals forces to the interaction. malvernpanalytical.com |
| Entropy (ΔS) | The change in disorder upon binding. | Assessing the role of hydrophobic interactions and conformational changes in the binding process. malvernpanalytical.com |
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique for monitoring biomolecular interactions. nih.gov It measures changes in the refractive index at the surface of a sensor chip where one molecule (the ligand) is immobilized, as the other molecule (the analyte) flows over the surface. researchgate.net This allows for the determination of kinetic parameters such as the association rate constant (k a), the dissociation rate constant (k d), and the equilibrium dissociation constant (K D). researchgate.net
SPR has been widely used to study potential COVID-19 therapeutics. It serves as a primary screening method and a tool for detailed kinetic characterization. nih.gov For instance, SPR was used to screen a compound library to find inhibitors of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor. nih.gov In the context of Remdesivir's target, an SPR approach was developed to screen drugs targeting the SARS-CoV-2 RdRp. nih.gov This method involved immobilizing an RNA template on the sensor chip and then monitoring the binding of the RdRp complex. nih.gov The study successfully measured the binding of RdRp to the RNA, providing a K D of 7.9 ± 2.5 nM, and demonstrated how the assay could be used to test the inhibitory effect of various compounds. nih.gov
| Parameter | Description | Typical Application in this compound Research |
| Association Rate (k a) | The rate at which the analyte binds to the immobilized ligand. | Measuring how quickly Remdesivir's active form binds to the RdRp-RNA complex. researchgate.net |
| Dissociation Rate (k d) | The rate at which the analyte-ligand complex breaks apart. | Determining the stability of the Remdesivir-RdRp complex over time. researchgate.net |
| Equilibrium Constant (K D) | The ratio of k d to k a, indicating binding affinity. | Quantifying the overall strength of the Remdesivir-RdRp interaction. researchgate.netnih.gov |
X-ray Crystallography and Cryo-Electron Microscopy of this compound Complexes
Structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable for visualizing the precise interactions between an inhibitor and its target protein. For this compound, these methods provide atomic-level insights into how it binds to and inhibits Cathepsin C.
While the specific co-crystal structure of this compound with Cathepsin C is noted to be available from Boehringer Ingelheim upon request, public deposition data for this exact complex is not available as of early 2025. opnme.comopnme.comcambridgemedchemconsulting.com However, the structural basis for its inhibition can be inferred by examining the crystal structures of human Cathepsin C in complex with other potent, related inhibitors. These structures reveal the key features of the enzyme's active site and the general binding mode for nitrile-based inhibitors.
Cathepsin C is a tetrameric cysteine protease, and its active site is located at the interface between subunits. rcsb.org X-ray diffraction studies of Cathepsin C with other inhibitors, such as dipeptidyl cyclopropyl (B3062369) nitrile compounds, show that the inhibitor's nitrile warhead forms a covalent adduct with the catalytic cysteine residue (Cys234) in the active site. rcsb.orgrcsb.org The inhibitor's peptide-like backbone typically occupies the S1 and S2 substrate-binding pockets, forming critical hydrogen bonds and hydrophobic interactions that determine potency and selectivity. rcsb.org For instance, the structure of human Cathepsin C with a dipeptidyl cyclopropyl nitrile inhibitor (PDB ID: 6IC7) was solved at a resolution of 2.00 Å, revealing the detailed interactions governing the inhibitor's high affinity. rcsb.org
Cryo-electron microscopy, a technique that images flash-frozen biological macromolecules in their native state, is increasingly used for large protein complexes. wustl.educambridgemedchemconsulting.com While no specific cryo-EM studies involving this compound have been published, this technique holds potential for studying the dynamics of the full Cathepsin C tetramer upon inhibitor binding, potentially capturing different conformational states that are not accessible through crystallography.
Table 1: Representative Crystal Structures of Human Cathepsin C Complexes
| PDB ID | Complex Content | Resolution (Å) | Key Finding | Reference |
|---|---|---|---|---|
| 6IC7 | Cathepsin C with dipeptidyl cyclopropyl nitrile inhibitor | 2.00 | Reveals covalent interaction with the active site cysteine and key contacts within the substrate-binding pockets. | rcsb.org |
| 2DJF | Cathepsin C with Gly-Phe-CHN2 inhibitor | 2.10 | Shows inhibitor interaction across three subunits, highlighting the importance of the tetrameric structure for binding. | rcsb.org |
| 4OEL | Cathepsin C with dipeptide substrates | 1.40 | Provides insight into the substrate recognition mechanism, which inhibitors like this compound are designed to disrupt. | rcsb.org |
Advanced Imaging Techniques in this compound Research
Advanced imaging techniques are critical for bridging the gap between in vitro biochemical data and the functional consequences of target inhibition within a cellular context. These methods allow for the visualization of an inhibitor's distribution, target engagement, and downstream effects in real-time.
Live-Cell Imaging with Fluorescent this compound Probes
As of early 2025, there are no published studies detailing the synthesis or use of a fluorescently-labeled version of this compound for live-cell imaging. However, the development of such a probe would be a powerful tool for investigating its cellular pharmacology.
The general approach involves conjugating a fluorophore to the inhibitor molecule without compromising its binding affinity or cell permeability. Research on other cathepsins has successfully employed this strategy using activity-based probes (ABPs). thno.orgrsc.org These probes are typically composed of three parts: a target-recognition element (similar to the inhibitor), a reactive group (warhead) that covalently binds to the active enzyme, and a reporter tag (fluorophore). thno.org Quenched activity-based probes (qABPs) are a more advanced variant, where the fluorescence is initially "off" and is turned "on" only upon covalent binding to the active enzyme, significantly improving the signal-to-noise ratio. thno.org
A hypothetical fluorescent this compound probe could be used in live-cell imaging to:
Confirm Cellular Localization: Visualize the accumulation of the compound within specific cellular compartments, such as the lysosome, where Cathepsin C is predominantly active. frontiersin.org
Measure Target Engagement: Quantify the binding of the probe to active Cathepsin C in real-time, allowing for the determination of cellular potency and residence time.
Monitor Enzyme Dynamics: Track the activity and trafficking of Cathepsin C within living cells in response to various stimuli or disease states.
Studies on other cathepsin inhibitors, like the broad-spectrum cathepsin probe ProSense-680, have demonstrated the utility of this approach in visualizing enzyme activity in macrophages and other immune cells within inflammatory lesions and tumors. plos.org
Super-Resolution Microscopy Applications
Super-resolution microscopy (SRM) techniques, such as STORM (Stochastic Optical Reconstruction Microscopy) and STED (Stimulated Emission Depletion), bypass the diffraction limit of conventional light microscopy, enabling visualization of cellular structures at the nanoscale (~20-50 nm). biotium.comacs.org There are currently no documented applications of super-resolution microscopy specifically for this compound.
The application of SRM to study the biological context of Cathepsin C inhibition by this compound would be a significant advancement. For example, SRM could be used to:
Visualize Sub-Organellar Localization: Determine the precise location of active Cathepsin C within the lysosomal network with unprecedented detail.
Analyze Protein-Protein Interactions: Investigate the co-localization of Cathepsin C with other proteins, such as its substrates (pro-neutrophil serine proteases) or trafficking machinery, at the molecular level.
Observe Nanoscale Cellular Changes: Image the subtle morphological changes in lysosomes or other organelles that may occur as a result of Cathepsin C inhibition.
While direct SRM studies on this compound are lacking, the technology has been applied to study the localization of other cathepsins and their roles in disease, demonstrating its potential for the field. rsc.orgresearchgate.net The development of suitable fluorescent probes, such as photo-switchable versions of this compound, would be a prerequisite for its application in techniques like STORM.
Computational and Theoretical Research Approaches for Cid 71308430
Molecular Docking and Dynamics Simulations of CID 71308430 Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding affinity and stability of a ligand-protein complex. In the context of this compound, which has been identified as N-(2,6-difluorobenzyl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide, these simulations have provided critical insights into its potential biological targets. vulcanchem.com
Research efforts have focused on docking this compound against various protein targets to identify potential binding modes and interactions. These studies are crucial in the early stages of drug discovery for hypothesis generation. The structural components of this compound, including a thiazole (B1198619) ring, an acetamide (B32628) group, and a 2,5-dimethoxyphenylamino moiety, play a significant role in its interaction with biological targets. vulcanchem.com The presence of fluorine atoms is known to enhance metabolic stability and membrane permeability, while methoxy (B1213986) groups can participate in π-π stacking interactions. vulcanchem.com
MD simulations have been employed to validate the stability of the docked poses of similar compounds. For instance, a 100 ns MD simulation was utilized to confirm the binding stability of thymohydroquinone (B1683140) with CASP-3 protein, a method that could be analogously applied to this compound to assess its interaction stability with identified targets. researchgate.net Such simulations provide data on the root-mean-square deviation (RMSD) of the protein-ligand complex, offering a measure of its stability over time. researchgate.net
Quantum Chemical Calculations on this compound Reactivity
Quantum chemical calculations (QCC) offer a lens into the electronic structure and reactivity of molecules. arxiv.org For this compound, these calculations can predict various molecular properties that are essential for understanding its chemical behavior. Methods like Density Functional Theory (DFT) are often used to investigate the relationship between molecular structures and their properties. physchemres.org
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), the energy gap (ΔE), dipole moment (μ), and hardness (η). physchemres.org These parameters are instrumental in predicting the reactivity and stability of a compound. For example, a smaller energy gap suggests that a molecule is more likely to be reactive. physchemres.org
Cheminformatics and Data Mining in this compound Discovery
Cheminformatics and data mining are indispensable in modern drug discovery for handling and analyzing large chemical datasets. The discovery and initial characterization of compounds like this compound often involve screening vast chemical libraries. PubChem, a public repository, assigns unique Compound IDs (CIDs) to chemical structures, facilitating data organization and retrieval. For instance, related thiazole-containing compounds have been cataloged with their own unique CIDs, such as CID 519881 for N-(4-(2-Amino-1,3-thiazol-4-yl)phenyl)acetamide and CID 2474355 for N-{2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide. nih.govuni.lu
Data mining techniques can be applied to these databases to identify structure-activity relationships (SAR) among a series of related compounds. By analyzing the structural features and associated biological activities of compounds similar to this compound, researchers can build predictive models to guide the synthesis of more potent and selective analogs. The synthesis of N-(2,6-difluorobenzyl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)acetamide itself involves a multi-step process that can be optimized using data-driven approaches. vulcanchem.com
Machine Learning and Artificial Intelligence for Predicting this compound Properties and Interactions
Machine learning (ML) and artificial intelligence (AI) are revolutionizing the prediction of molecular properties and interactions. paperswithcode.com These technologies can build models from large datasets to predict a wide range of endpoints, from physicochemical properties to biological activities and potential adverse effects.
For a compound like this compound, ML models could be trained on data from similar thiazole derivatives to predict its properties. For example, predicted collision cross-section (CCS) values, which are important for compound identification in ion mobility-mass spectrometry, have been calculated for related structures using tools like CCSbase. uni.lu
Applications of Cid 71308430 As a Research Tool and Chemical Probe
CID 71308430 as a Modulator of Specific Biological Processes
This compound functions as a potent and selective inhibitor of cdc-2-related kinase 12 (CRK12) in the protozoan parasite Leishmania donovani, the primary causative agent of visceral leishmaniasis. medchemexpress.commedchemexpress.com This kinase is part of a complex of two parasite proteins that are understood to be crucial for the regulation of the parasite's cell cycle. hra.nhs.uk By inhibiting CRK12, this compound effectively disrupts this process, ultimately leading to the death of the parasite. hra.nhs.uk
Research has demonstrated that exposure of L. donovani promastigotes to this compound results in cell cycle arrest at the G2/M phase. frontiersin.org This specific interference with a vital checkpoint in parasite replication highlights the compound's targeted mechanism. The compound shows significant activity in various assays, including intra-macrophage assays which mimic the environment of an infection in humans. medchemexpress.com
The in vitro activity of this compound against L. donovani is comparable to clinically used drugs for leishmaniasis. medchemexpress.commedchemexpress.com Its cytocidal effects are concentration-dependent, with higher concentrations leading to a more rapid killing of the parasites. medchemexpress.commedchemexpress.com This precise modulation of a key biological pathway in Leishmania makes this compound a powerful chemical tool for studying the intricacies of the parasite's cell division.
Table 1: In Vitro Activity of this compound (GSK3186899)
| Assay Type | Target Organism | EC50 Value | Notes |
|---|---|---|---|
| Intra-macrophage Assay | L. donovani | 1.4 µM | Activity is comparable to miltefosine (B1683995) (0.9 µM) and paromomycin (B158545) (6.6 µM). medchemexpress.commedchemexpress.com |
| Axenic Amastigote Assay | Leishmania | 0.1 µM | The compound was observed to be cytocidal at a concentration of 0.2 µM after 96 hours. medchemexpress.commedchemexpress.com |
Utilization of this compound for Target Validation in Research
The development and characterization of this compound have been instrumental in the validation of CRK12 as a druggable target for visceral leishmaniasis. researchgate.netresearchgate.net Target validation is a critical step in the drug discovery pipeline, providing confidence that modulating a specific biological target will have a therapeutic effect. psychiatryconsortium.org The potent and selective activity of this compound against Leishmania parasites, coupled with its identified molecular target, provides strong evidence for the essential role of CRK12 in parasite survival. frontiersin.org
The journey of this compound from a hit in phenotypic screening to a preclinical candidate with a known target exemplifies a successful target identification and validation campaign. frontiersin.orgpatsnap.com This process is crucial for building a portfolio of new therapeutic strategies against neglected tropical diseases like leishmaniasis. frontiersin.org The research on this compound has contributed to a deeper understanding of the Leishmania kinome and has highlighted the potential of targeting protein kinases for the treatment of this disease. researchgate.net The progression of this compound into first-in-human studies further solidifies the validation of CRK12 as a viable therapeutic target. hra.nhs.ukgsk-studyregister.com
Development of this compound-Based Affinity Reagents and Biosensors
While specific affinity reagents or biosensors directly derived from the this compound scaffold are not extensively documented in the reviewed literature, the compound itself is a product of research that heavily relies on such tools. The identification of CRK12 as the molecular target of this compound was likely facilitated by chemical proteomics approaches. frontiersin.org These methods often employ affinity-based probes to isolate and identify the binding partners of a small molecule from complex cellular lysates. frontiersin.org
In principle, this compound could be chemically modified to create affinity reagents. By attaching a linker and a reporter tag (like biotin (B1667282) or a fluorescent dye) to the core molecule, researchers could generate probes for use in techniques such as chemical pulldown assays or fluorescence microscopy. frontiersin.org Such reagents would be invaluable for further studying the biology of CRK12, confirming its engagement by the inhibitor in cells, and identifying other potential off-target interactions. The development of these tools is a logical next step in leveraging the specificity of this compound for advanced research applications. nih.gov
Contribution of this compound to Understanding Fundamental Biological Questions
The availability of a selective inhibitor like this compound provides a unique window into the fundamental biology of Leishmania parasites. By allowing for the specific perturbation of CRK12, this compound helps researchers to unravel the precise roles of this kinase in the parasite's life cycle. hra.nhs.ukfrontiersin.org The observation that its inhibition leads to G2/M cell cycle arrest has deepened our understanding of the checkpoints that govern parasite replication. frontiersin.org
Furthermore, studying the mechanisms of action of compounds like this compound contributes to the broader field of kinetoplastid biology. frontiersin.org It allows for a comparative analysis of essential pathways between parasites and their mammalian hosts, which is crucial for developing selective therapies. The research surrounding this compound not only addresses the urgent need for new treatments for visceral leishmaniasis but also enriches our basic knowledge of the unique biological features of these pathogens. frontiersin.org
Emerging Research Directions and Methodological Advancements for Cid 71308430
Integration of CID 71308430 Research with Systems Biology Approaches
The complexity of protein arginine methylation, a post-translational modification affecting numerous cellular processes, necessitates a systems-level understanding of inhibitors like GSK3368715. sci-hub.sebiorxiv.org Research has moved beyond single-target interactions to embrace a holistic view of the compound's impact on global cellular networks.
Systems biology approaches, which utilize 'omics' data, have been crucial in elucidating the broad consequences of type I PRMT inhibition by GSK3368715. Upon treatment, the compound produces a significant shift in arginine methylation states on a multitude of protein substrates, altering the cellular landscape from asymmetric dimethylarginine (ADMA) towards monomethylarginine (MMA) and symmetric dimethylarginine (SDMA). selleckchem.combiorxiv.org This widespread effect underscores the need for proteomic analyses to map the full spectrum of affected proteins and pathways.
Transcriptomic analyses have revealed that GSK3368715-mediated inhibition significantly alters the expression of thousands of genes and modifies exon usage through alternative splicing. medchemexpress.commedchemexpress.comrsc.org For instance, in studies on glioblastoma biopsies, treatment with the inhibitor led to hundreds of differential gene splicing events, which were linked to the RNA binding protein FUS. rsc.org This demonstrates a mechanism where inhibiting a single enzyme class triggers a cascade of events impacting RNA processing and gene expression system-wide. rsc.org Furthermore, transcriptomic and chromatin immunoprecipitation studies have shown that PRMT1, a primary target of GSK3368715, regulates critical signaling networks like the EGFR and Wnt pathways. mdpi.com
A key systems-level concept that has emerged in the context of GSK3368715 is synthetic lethality. aacrjournals.org Research has shown that the anti-tumor activity of GSK3368715 can be enhanced by the loss of the methylthioadenosine phosphorylase (MTAP) gene. smolecule.com MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), which in turn inhibits PRMT5, a type II methyltransferase. sci-hub.seispor.org This creates a scenario where the cell becomes exquisitely dependent on type I PRMTs for survival, making it highly sensitive to GSK3368715. biorxiv.org This interplay, often discovered through large-scale functional genomics projects like the Cancer Dependency Map, highlights how a systems perspective can identify patient populations most likely to respond to treatment. aacrjournals.org
Advances in High-Throughput Screening and Phenotypic Assays Relevant to this compound
The characterization of GSK3368715 has been greatly accelerated by advances in high-throughput screening (HTS) and sophisticated phenotypic assays. These methods allow for the rapid assessment of the compound's activity across a wide range of biological contexts, helping to identify sensitive cancer types and uncover mechanisms of action.
GSK3368715 has been evaluated in large-scale screening efforts against extensive cancer cell line panels, with one study reporting its testing across 249 cell lines representing 12 different tumor types. selleckchem.commedchemexpress.comselleck.co.jp Such broad screenings are instrumental in establishing an initial activity spectrum and prioritizing specific cancer lineages for further investigation. These efforts have demonstrated that GSK3368715 induces anti-proliferative effects across a wide array of hematological and solid tumor models. selleckchem.com
A variety of advanced phenotypic assays are employed to dissect the cellular consequences of type I PRMT inhibition:
Proliferation and Viability Assays: High-throughput assays like CellTiter-Glo and CCK-8 are routinely used to generate dose-response curves and determine the concentration at which the compound inhibits cancer cell growth. selleckchem.combiorxiv.org
Apoptosis Assays: To determine if the observed growth inhibition is due to programmed cell death, researchers use automated, multi-well plate-based assays such as Caspase-Glo 3/7 luminescent assays and high-content imaging of Annexin-V staining. mdpi.com
Colony Formation Assays: Long-term cell survival and the ability of single cells to proliferate into colonies can be assessed in a clonogenic assay format, providing insight into the cytostatic versus cytotoxic nature of the compound. mdpi.com
High-Content Imaging and Immunofluorescence: Automated microscopy platforms, such as the "In Cell Western" technique, allow for the quantification of specific protein modifications (like ADMA levels) or cellular phenotypes (like cell spreading) in a high-throughput manner following treatment with a dilution series of the compound. selleckchem.comselleck.co.jpacs.org
These screening methodologies are crucial not only for characterizing the monotherapy effects of GSK3368715 but also for identifying synergistic drug combinations. smolecule.combiorxiv.org Phenotypic screens combining GSK3368715 with other inhibitor libraries can uncover novel therapeutic strategies and mechanisms of drug resistance. biorxiv.org
Development of Optogenetic and Chemogenetic Tools Incorporating this compound
The fields of optogenetics and chemogenetics provide powerful means to control and dissect cellular processes with high precision. While tools that directly incorporate the GSK3368715 scaffold (e.g., a photo-activatable version) have not been prominently described, the compound is a central component in broader chemogenetic strategies aimed at understanding protein methyltransferase function. nih.govfrontiersin.org
Chemogenetics refers to the use of engineered proteins that are controlled by specific small-molecule actuators. In a broader sense, "chemogenetic screening" utilizes well-characterized small molecules like GSK3368715 as chemical probes to perturb cellular systems and reveal genetic dependencies. aacrjournals.org In this context, GSK3368715 serves as a tool to selectively inhibit type I PRMTs, allowing researchers to study the consequences of this inhibition in various genetic backgrounds. For example, CRISPR-based genetic screens can be performed in the presence or absence of GSK3368715 to identify genes that, when lost, sensitize or cause resistance to type I PRMT inhibition. aacrjournals.org This approach systematically maps the genetic interaction network surrounding PRMTs.
The use of GSK3368715 in chemogenetic analyses helps to:
Validate Drug Targets: By correlating the phenotypic effects of the compound with the genetic knockout of its targets (e.g., PRMT1), researchers can confirm that the observed cellular outcomes are indeed due to on-target inhibition. researchgate.net
Uncover Resistance Mechanisms: Chemogenetic screens can identify mutations or expression changes that allow cells to survive treatment, providing critical insights for clinical applications. aacrjournals.org
Discover Synthetic Lethal Interactions: As mentioned previously, these screens are a primary method for discovering potent synthetic lethal pairings, such as the one between PRMT inhibition and MTAP deficiency. aacrjournals.org
While optogenetics, the use of light to control protein function, has been applied to study processes like protein aggregation which can be influenced by PRMTs, its direct integration with GSK3368715 is less developed. researchgate.net However, the principles of using an external stimulus (a chemical or light) to precisely control a biological process are shared, and GSK3368715 exemplifies the chemical tool side of this research paradigm.
Future Prospects for Chemical Biology Research Utilizing this compound
The chemical probe GSK3368715 is poised to remain a valuable tool in advancing our understanding of protein arginine methylation. Future research directions are expected to build upon the foundational knowledge generated to date, pushing into new biological and therapeutic frontiers.
A major ongoing effort is the identification of more precise and robust biomarkers to predict sensitivity to GSK3368715. smolecule.com While MTAP deficiency is a promising lead, further investigation using systems biology approaches may uncover additional genetic or epigenetic markers that can guide its application. ispor.org
The exploration of rational combination therapies is a key future prospect. The synergistic effect observed with PRMT5 inhibitors is a compelling example, and future studies will likely test GSK3368715 in combination with inhibitors of other signaling pathways, DNA damage response proteins, and standard chemotherapeutics to overcome drug resistance. biorxiv.orgfrontiersin.org
There is also significant potential in dissecting the nuanced biology of the PRMT family. GSK3368715 can be used as a chemical tool to investigate the cross-talk between type I and type II PRMTs and to understand how the cellular machinery adapts when one class of enzymes is inhibited. biorxiv.orgrsc.org This can help unravel the distinct and overlapping functions of the nine PRMT family members. nih.gov
Furthermore, the scaffold of GSK3368715 could serve as a foundation for developing next-generation chemical probes and therapeutics. This includes the design of inhibitors with greater selectivity for individual type I PRMTs (e.g., PRMT1 vs. PRMT6) or the development of novel modalities like PROteolysis TArgeting Chimeras (PROTACs). nih.govresearchgate.net A PRMT1-targeting PROTAC could induce the degradation of the enzyme rather than just inhibiting it, potentially leading to a more profound and durable biological response.
Finally, the role of type I PRMTs extends beyond oncology, with implications in viral diseases and neuromuscular disorders. nih.govnih.gov Future chemical biology research will likely utilize GSK3368715 to explore the function of arginine methylation in these other pathological contexts, potentially opening up new therapeutic avenues.
Data Tables
Table 1: Inhibitory Activity of this compound (GSK3368715) against Protein Arginine Methyltransferases (PRMTs)
| Target Enzyme | Inhibition Value (IC50 or Kiapp) | Enzyme Type | Reference |
|---|---|---|---|
| PRMT1 | 3.1 nM (IC50) | Type I | medchemexpress.comcaymanchem.com |
| PRMT3 | 48 nM (IC50) | Type I | medchemexpress.comadooq.com |
| PRMT4 (CARM1) | 1148 nM (IC50) | Type I | medchemexpress.comadooq.com |
| PRMT6 | 5.7 nM (IC50) | Type I | medchemexpress.comcaymanchem.com |
| PRMT8 | 1.7 nM (IC50) | Type I | medchemexpress.comadooq.com |
| PRMT5 | >20,408 nM (IC50) | Type II | caymanchem.com |
Note: IC50 and Kiapp values can vary slightly between different assay conditions and sources. selleckchem.comnih.gov
Table 2: Compound Names and Identifiers for this compound
| Identifier Type | Identifier |
|---|---|
| PubChem CID | 71308430 |
| Common Name | GSK3368715 |
| Synonym | EPZ019997 |
| CAS Number | 1629013-22-4 (Parent) |
| InChI Key | WRVJUOWIQSTJPE-UHFFFAOYSA-N |
Q & A
Q. Advanced Research Focus
- Blinded protocols : Randomize treatment groups and use third-party analysts to avoid observer bias .
- Positive/negative controls : Include reference compounds with known toxicological profiles to validate assay sensitivity .
- Longitudinal data collection : Monitor biomarkers (e.g., ALT/AST for hepatotoxicity) at multiple timepoints to capture dynamic effects .
- Ethical compliance : Adhere to institutional animal care guidelines and justify sample sizes statistically to reduce ethical concerns .
How can I optimize this compound’s synthetic pathway for scalability in academic settings?
Q. Advanced Research Focus
- Green chemistry principles : Replace hazardous solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and assess atom economy .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and impurity formation .
- Scale-up challenges : Compare yields and purity between batch and flow synthesis methods, documenting energy inputs and waste generation .
What statistical approaches are robust for analyzing this compound’s dose-response relationships?
Q. Intermediate to Advanced Focus
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
- Error propagation analysis : Quantify uncertainty in combined datasets (e.g., pharmacokinetic and pharmacodynamic data) using Monte Carlo simulations .
- Multivariate analysis : Apply PCA or PLS-DA to disentangle confounding variables (e.g., metabolite interference) in omics studies .
How do I address reproducibility issues in this compound’s crystallography data?
Q. Advanced Research Focus
- Standardize crystallization : Screen multiple solvent systems and temperatures, reporting crystal packing parameters (e.g., unit cell dimensions) .
- Deposit raw data : Share .cif files in public repositories (e.g., Cambridge Structural Database) with detailed refinement statistics .
- Validate with independent methods : Confirm crystal structures via powder XRD or computational modeling (DFT) .
What criteria define a high-quality literature review for this compound?
Q. Basic Research Focus
- Source selection : Prioritize primary literature from high-impact journals (e.g., Journal of Medicinal Chemistry) over non-peer-reviewed platforms .
- Thematic synthesis : Categorize findings by biological targets, assay types, or structural modifications to identify knowledge gaps .
- Critical appraisal : Use tools like AMSTAR-2 to assess study quality and bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
